Ortho-OCF₃ Substitution Elevates Lipophilicity and Metabolic Stability Versus Methoxy and Methyl Analogs
The 2‑(trifluoromethoxy)phenyl substituent on the target compound is expected to increase lipophilicity (cLogP) by approximately 0.7–1.2 log units relative to a 2‑methoxyphenyl analog, based on the well‑established Hansch π value difference of +0.94 for OCF₃ vs. OCH₃ [1]. This property is crucial for passive membrane permeability and target engagement in cell‑based assays. Additionally, replacement of the methoxy group with trifluoromethoxy typically improves oxidative metabolic stability in human liver microsomes by reducing O‑dealkylation rates [2]. However, direct experimental cLogP and microsomal stability values for CAS 1797646-28-6 have not been publicly reported, so the quantified difference is extrapolated from class‑level structure‑property relationships.
| Evidence Dimension | Hansch π value (OCF₃ vs. OCH₃) and inferred metabolic stability |
|---|---|
| Target Compound Data | cLogP estimated ~3.5–4.0 (based on fragment contributions); no direct microsomal t½ data available. |
| Comparator Or Baseline | 2-methoxyphenyl analog: Hansch π for OCH₃ = -0.02; microsomal t½ typically <30 min for electron-rich aryl ethers. |
| Quantified Difference | Δπ ≈ +0.94 (OCF₃ more lipophilic); metabolic t½ projected >2× improvement based on class trends. |
| Conditions | In silico fragment addition using Hansch methodology; microsomal stability trends from fluorinated vs. non-fluorinated aryl ether comparisons. |
Why This Matters
Higher lipophilicity and metabolic stability can translate into better cell permeability and longer half-life in cell-based phenotypic or target engagement assays, justifying preference when screening for intracellular targets.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. Washington, DC: American Chemical Society; 1995. View Source
- [2] Böhm H-J, Banner D, Bendels S, et al. Fluorine in medicinal chemistry. ChemBioChem. 2004;5(5):637-643. View Source
